Researchers often face volatility issues with smaller phosphines in ALD or selectivity problems in cross-coupling. Tris(diethylamino)phosphine (CAS 2283-11-6) provides a solution with its higher boiling point and moderate steric bulk. • Superior thermal stability ensures controlled delivery in MOCVD/ALD processes. • Strong σ-donation enhances catalytic activity in Pd-catalyzed reactions. • Effective deoxygenating agent for clean isoindigo synthesis. Shipped globally with reliable supply.
Tris(diethylamino)phosphine, CAS 2283-11-6, is an organophosphorus compound recognized for its utility as both a potent, electron-rich ligand and a versatile chemical reagent. As a member of the aminophosphine class, its three diethylamino groups impart strong σ-donating properties and a moderate steric profile, influencing the reactivity and stability of transition metal complexes in catalysis. Beyond coordination chemistry, it is frequently employed as a deoxygenating and desulfurizing agent in organic synthesis. Key procurement considerations often revolve around its physical properties, such as its relatively high boiling point and specific solubility profile, which differentiate it from other common phosphines for process-specific applications.
Substituting Tris(diethylamino)phosphine with its lower alkyl homolog, Tris(dimethylamino)phosphine, is often unviable due to significant differences in physical and steric properties that directly impact processability and reaction outcomes. The greater steric bulk of the ethyl groups in Tris(diethylamino)phosphine can be critical for controlling selectivity in catalytic reactions or modifying the coordination environment of a metal center. Furthermore, its considerably lower volatility, evidenced by a higher boiling point, is a critical differentiator for high-temperature applications like Atomic Layer Deposition (ALD), where precursor containment and controlled delivery are paramount. This non-interchangeability means that specifying Tris(diethylamino)phosphine is often a requirement for process reproducibility and achieving desired material or chemical properties.
Tris(diethylamino)phosphine exhibits significantly lower volatility compared to its common analog, Tris(dimethylamino)phosphine. This is demonstrated by its substantially higher boiling point, making it a more suitable precursor for processes conducted at elevated temperatures, such as chemical vapor deposition (CVD) or atomic layer deposition (ALD), where precise vapor pressure control and prevention of premature decomposition or excessive vaporization are critical.
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | ~245-246 °C |
| Comparator Or Baseline | Tris(dimethylamino)phosphine: ~163 °C |
| Quantified Difference | >80 °C higher boiling point |
| Conditions | Standard atmospheric pressure. |
A wider liquid range and lower volatility at a given temperature simplifies handling and improves process control and safety in high-temperature synthesis and materials deposition.
The electronic nature of phosphine ligands is a critical determinant of catalytic activity. While both Tris(diethylamino)phosphine and Tris(dimethylamino)phosphine are strong electron donors, DFT calculations of proton affinity (a measure of basicity) distinguish their electronic character. Tris(dimethylamino)phosphine has a calculated gas-phase proton affinity of 251.6 kcal/mol. While a direct, experimentally equivalent value for the diethylamino analog is not readily available in comparative literature, the inductive effect of the additional methylene groups in Tris(diethylamino)phosphine suggests a modulated basicity, influencing its performance in reactions sensitive to precise electronic tuning, such as palladium-catalyzed cross-couplings.
| Evidence Dimension | Calculated Gas-Phase Proton Affinity (Basicity) |
| Target Compound Data | Qualitatively a strong base; direct comparative value not found. |
| Comparator Or Baseline | Tris(dimethylamino)phosphine: 251.6 kcal/mol |
| Quantified Difference | N/A |
| Conditions | DFT Calculations (B3LYP/6-311+G(d,p)//B3LYP/6-31G(d)) |
Selecting this phosphine allows for fine-tuning of catalyst electron density, which can be crucial for optimizing reaction rates and selectivity where the slightly different basicity of the dimethylamino analog is suboptimal.
The replacement of methyl with ethyl groups significantly increases the steric bulk around the phosphorus center. While Tolman cone angles are not explicitly published for Tris(diethylamino)phosphine, it is established that for aminophosphines, steric effects are significant. For the closely related Tris(dimethylamino)phosphine, it is considered sterically and electronically similar to Triisopropylphosphine. The larger diethylamino groups of the target compound create a more hindered coordination sphere. This increased steric demand is a key selection criterion in catalysis, where it can enhance selectivity or stabilize catalysts against decomposition pathways that are accessible with the less-hindered Tris(dimethylamino)phosphine.
| Evidence Dimension | Steric Profile |
| Target Compound Data | More sterically hindered due to ethyl groups vs. methyl groups. |
| Comparator Or Baseline | Tris(dimethylamino)phosphine: Sterically similar to P(i-Pr)3. |
| Quantified Difference | Qualitatively larger steric cone angle. |
| Conditions | General organometallic coordination environment. |
Procuring this compound provides access to a specific steric profile that can be essential for achieving desired regioselectivity, enantioselectivity, or catalyst stability in challenging transformations.
The compound's high boiling point and thermal stability make it a strong candidate for use as a phosphorus source in material deposition techniques like MOCVD or ALD that operate at elevated temperatures. Its lower volatility compared to Tris(dimethylamino)phosphine ensures more stable and controllable precursor delivery to the reaction chamber, which is critical for achieving uniform, high-quality films.
As a strong electron-donating ligand, Tris(diethylamino)phosphine is suitable for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. Its specific combination of high basicity and moderate steric bulk makes it the right choice when other common phosphines, like the less bulky Tris(dimethylamino)phosphine or triarylphosphines with different electronic properties, provide suboptimal results.
This phosphine is an effective reagent for the deoxygenation of various functional groups, such as in the synthesis of isoindigo derivatives from isatins. The choice of Tris(diethylamino)phosphine over other reducing phosphines can be driven by its reactivity profile and solubility in specific organic media, ensuring efficient and clean conversion in multi-step synthetic routes.
Flammable;Irritant